1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole

Physicochemical profiling Drug-likeness Lead optimization

1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole (CAS 333444-45-4) is a synthetic small molecule (MW 302.4 g/mol, C₁₅H₁₄N₂O₃S) belonging to the N-sulfonylbenzimidazole class, a privileged scaffold in medicinal chemistry. The compound incorporates a benzimidazole core N-substituted with a 4-methoxy-3-methylphenylsulfonyl group, creating a hybrid structure linked to diverse biological activities including carbonic anhydrase inhibition, antiviral effects, and antiproliferative properties across the broader chemotype.

Molecular Formula C15H14N2O3S
Molecular Weight 302.35
CAS No. 333444-45-4
Cat. No. B3010846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole
CAS333444-45-4
Molecular FormulaC15H14N2O3S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
InChIInChI=1S/C15H14N2O3S/c1-11-9-12(7-8-15(11)20-2)21(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3
InChIKeyULFPNWOMLPIMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole (CAS 333444-45-4): Chemical Identity, Physicochemical Profile, and Procurement Context for a Benzimidazole-Sulfonyl Hybrid Scaffold


1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole (CAS 333444-45-4) is a synthetic small molecule (MW 302.4 g/mol, C₁₅H₁₄N₂O₃S) belonging to the N-sulfonylbenzimidazole class, a privileged scaffold in medicinal chemistry [1]. The compound incorporates a benzimidazole core N-substituted with a 4-methoxy-3-methylphenylsulfonyl group, creating a hybrid structure linked to diverse biological activities including carbonic anhydrase inhibition, antiviral effects, and antiproliferative properties across the broader chemotype [2]. It is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple specialty chemical suppliers [3].

Why Generic Substitution of 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole Is Unreliable: Structure-Driven Selectivity and the Absence of Cross-Validation Data


Substituting 1-(4-methoxy-3-methylphenyl)sulfonylbenzimidazole with another benzimidazole-sulfonyl hybrid is risky because even minor variations in the N1-aryl sulfonyl substituent profoundly alter the electronic character, steric bulk, and hydrogen-bonding capacity of the molecule, leading to divergent target engagement profiles [1]. Within the N-sulfonylbenzimidazole series, the 4-methoxy-3-methylphenyl group introduces a unique combination of electron-donating (+M of OCH₃) and weak electron-donating (+I of CH₃) effects that modulate the sulfonyl group's electrophilicity and the overall lipophilicity (XLogP3 = 3.0), directly impacting membrane permeability and target binding kinetics relative to unsubstituted, halogenated, or nitro-substituted analogs [2]. Critically, no published head-to-head comparison data exist between this compound and its closest commercially available analogs (e.g., 1-tosylbenzimidazole, CAS 1670-81-3; 1-(4-chlorophenyl)sulfonylbenzimidazole), meaning that any assumed functional interchangeability is unsupported by quantitative evidence and poses a significant risk of experimental failure [3].

Quantitative Differentiation Evidence for 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole: Head-to-Head and Class-Level Performance Data


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. 1-Tosylbenzimidazole

While no direct biological head-to-head comparison has been published between the target compound and 1-tosylbenzimidazole (CAS 1670-81-3), their computed physicochemical properties differ sufficiently to predict divergent ADME behavior. The 4-methoxy-3-methyl substitution on the target compound increases both lipophilicity and polar surface area relative to the unsubstituted tosyl analog. [1]

Physicochemical profiling Drug-likeness Lead optimization

Class-Level Carbonic Anhydrase Inhibition: Benzimidazole-Sulfonyl Scaffold Activity vs. Clinical Sulfonamide CA Inhibitors

Benzimidazole-sulfonyl derivatives as a class have demonstrated carbonic anhydrase (CA) inhibitory activity against tumor-associated isoforms CA IX and CA XII, with Ki values reaching the nanomolar range for optimized analogs. A structurally related 2-arylbenzimidazole-sulfonamide hybrid achieved Ki = 8.3 nM against CA IX and Ki = 6.7 nM against CA XII, comparable to the clinical standard acetazolamide (Ki = 25 nM for CA IX) [1]. While the specific Ki of 1-(4-methoxy-3-methylphenyl)sulfonylbenzimidazole against individual CA isoforms remains unmeasured, its scaffold features the key sulfonyl group required for zinc- coordination in the CA active site. Replacing it with a non-sulfonyl benzimidazole analog (e.g., 2-phenylbenzimidazole) would abolish this zinc-binding capacity entirely [2].

Carbonic anhydrase inhibition Tumor-associated isoforms Cancer therapy

Antiviral Selectivity Profile of N-Sulfonylbenzimidazole Congeners: CMV vs. VZV Activity Basis for Target Compound Prioritization

In a systematic antiviral evaluation of N-sulfonylbenzimidazoles, compound 10 (1-(4-fluorophenyl)sulfonylbenzimidazole) displayed significant and selective activity against human cytomegalovirus (CMV), while compound 14 (1-(4-chlorophenyl)sulfonylbenzimidazole) was active against varicella zoster virus (VZV) [1]. This pair demonstrates that a single halogen substitution on the N1-phenyl ring can redirect antiviral selectivity between two herpesvirus family members. The unhalogenated target compound, bearing a 4-methoxy-3-methylphenyl group, represents a distinct electronic and steric environment that remains untested in this specific antiviral panel. Any antiviral screening program substituting the target compound with a halogenated congener would risk reporting activity against the wrong viral species [2].

Antiviral drug discovery Cytomegalovirus Varicella Zoster Virus

Antiproliferative Activity of N-Sulfonylbenzimidazoles Against Leukemia and T-Lymphocyte Cells: Class Potency Range for Procurement Decision-Making

Multiple N-sulfonylbenzimidazole derivatives evaluated in a standardized antiproliferative panel demonstrated marked cytotoxicity against murine leukemia (L1210) and human T-lymphocyte (CEM) cells [1]. While individual IC₅₀ values for the target compound have not been published, the class-wide structure-activity relationship establishes that the N-sulfonyl moiety is essential for antiproliferative activity: removal or replacement of the sulfonyl group with a carbonyl abolishes activity. The 4-methoxy-3-methyl substitution pattern has not been tested in this assay system, but its electron-rich nature is predicted to enhance antiproliferative potency based on the trend that electron-donating substituents increase activity in the series [2].

Anticancer screening Leukemia cell lines T-lymphocyte proliferation

Optimal Research and Industrial Application Scenarios for 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole Based on Quantified Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Lead Discovery

The benzimidazole-sulfonyl scaffold, as validated by class-level data showing nanomolar Ki values against tumor-associated CA IX and CA XII [1], positions this compound as a starting point for isoform-selective inhibitor development. Its 4-methoxy-3-methylphenyl group provides a distinct steric and electronic signature predicted to enhance selectivity over off-target CA I and CA II isoforms, making it suitable for primary screening against a full panel of recombinant human CA isoforms in a stopped-flow CO₂ hydrase assay.

Antiviral Selectivity Profiling Against Herpesviridae

The documented sensitivity of N-sulfonylbenzimidazole antiviral selectivity to N1-aryl substitution [2] makes the target compound a high-value candidate for broad-spectrum herpesvirus screening (CMV, VZV, HSV-1, HSV-2). Its 4-methoxy-3-methyl substituent, which differs from all previously tested halogenated analogs, is predicted to generate a novel selectivity fingerprint, with potential for identifying activity against resistant viral strains.

Antiproliferative Screening in Hematological Cancer Cell Panels

The class-wide antiproliferative activity of N-sulfonylbenzimidazoles against leukemia and T-lymphocyte cell lines (IC₅₀ range 2.1–>50 μM depending on substitution) [3] supports deploying this compound in a focused hematological cancer panel, where its electron-rich 4-methoxy-3-methyl group is predicted to fall in the active range. This compound can serve as a comparator to the established N-sulfonylbenzimidazole series to map the contribution of oxygenated aryl substituents to antiproliferative potency.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a computed XLogP3 of 3.0 and TPSA of 69.6 Ų [4], this compound sits near the optimal range for CNS drug-likeness (XLogP 2–5, TPSA < 90 Ų) but is 0.5 log units more lipophilic than the parent 1-tosylbenzimidazole. This makes it suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies to establish quantitative structure-permeability relationships for the benzimidazole-sulfonyl chemotype in CNS drug discovery programs.

Quote Request

Request a Quote for 1-(4-Methoxy-3-methylphenyl)sulfonylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.